molecular formula C8H9ClF3N3 B2835975 N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride CAS No. 1225613-82-0

N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride

Cat. No.: B2835975
CAS No.: 1225613-82-0
M. Wt: 239.63
InChI Key: RQENQRBBUXZTJW-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)phenyl]guanidine hydrochloride is a guanidinium derivative characterized by a trifluoromethyl (-CF₃) substituent at the para position of the phenyl ring. This compound is synthesized via reactions involving guanidine precursors and aromatic electrophilic substitution, typically yielding hydrochloride salts for improved stability and solubility . Structurally, the trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant in medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3.ClH/c9-8(10,11)5-1-3-6(4-2-5)14-7(12)13;/h1-4H,(H4,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQENQRBBUXZTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=C(N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride typically involves the reaction of 4-(trifluoromethyl)aniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Cyclocondensation Reactions with Bis-Electrophiles

This compound undergoes cyclocondensation with 1,1,3,3-tetramethoxypropane under microwave irradiation (160°C, trifluoroethanol) to yield pyrimidine derivatives . The reaction proceeds via intermediate formation of a diimine, followed by cyclization. Hydrochloride salts are critical for reactivity, as free-base guanidines fail to react under these conditions .

Reagent/ConditionsProductYieldCitation
1,1,3,3-Tetramethoxypropane, TFE, 160°C (microwave)Pyrimidine-fused heterocycles42–76%

Alkylation and Acylation

The guanidine group participates in S-alkylation and N-acylation reactions:

  • S-Alkylation : Reacts with methyl triflate in chlorobenzene (95–100°C) to form S-methyl thiourea intermediates, which undergo aminolysis to yield alkylated guanidines .

  • Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) in DMF to form N-acylated derivatives .

Reaction TypeReagents/ConditionsProductYieldCitation
S-AlkylationMethyl triflate, PhCl, 95°CS-Methylthiourea intermediates~57%
N-AcylationBenzoyl chloride, DMF, RTN-Benzoylguanidine derivatives60–85%

Substitution Reactions on the Aromatic Ring

  • Copper-catalyzed coupling : Reacts with 4-methylimidazole in n-butanol (CuI, tripotassium phosphate) to form aryl imidazole derivatives .

Reaction TypeReagents/ConditionsProductYieldCitation
C–N CouplingCuI, K₃PO₄, n-butanol, Ar, 26 hrs3-(Trifluoromethyl)-5-imidazolyl aniline50%

Multicomponent Reactions

Participates in Biginelli reactions with β-ketoesters and aldehydes under acid catalysis to form dihydropyrimidinones . The guanidine group acts as a urea surrogate, facilitating cyclocondensation.

ComponentsConditionsProductYieldCitation
Ethyl 3-oxo-3-phenylpropanoate, aldehydeHCl, THF, refluxDihydropyrimidinone derivatives42–70%

Reductive Amination

The primary amine in the guanidine group reacts with aldehydes (e.g., 2,3-dichlorobenzaldehyde) under reductive conditions (NaBH₃CN, MeOH) to form secondary amines .

Reagents/ConditionsProductYieldCitation
2,3-Dichlorobenzaldehyde, NaBH₃CNN-(2,3-Dichlorobenzyl)guanidine65%

Salt Formation and Stability

The hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol). Neutralization with NaOH regenerates the free base, which exhibits limited stability due to hygroscopicity .

Key Mechanistic Insights

  • Guanidine Reactivity : The strong basicity (pKa ~13) of the guanidine group facilitates nucleophilic attacks, enabling alkylation and acylation .

  • Trifluoromethyl Effects : The -CF₃ group reduces electron density on the aromatic ring, directing electrophiles to meta positions in coupling reactions .

Scientific Research Applications

Chemical Properties and Reactivity

N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride exhibits unique chemical properties that facilitate its use as a reagent in organic synthesis. The trifluoromethyl group contributes to its stability and reactivity, allowing it to participate in various chemical reactions, including:

  • Oxidation : This compound can be oxidized to form corresponding oxides.
  • Reduction : It can be reduced to yield amines or other derivatives.
  • Substitution : The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

These reactions are often conducted using common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Chemistry

In organic synthesis, this compound serves as a versatile reagent. Its ability to undergo various transformations makes it suitable for synthesizing complex organic molecules. Researchers utilize it to create derivatives that may possess novel properties or biological activities.

Biology

The compound is studied for its potential biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could lead to therapeutic applications.
  • Receptor Binding : Its interaction with receptors suggests potential roles in modulating biological pathways.

Recent studies have indicated that this compound may enhance the release of acetylcholine and influence muscle cell membrane dynamics .

Medicine

Ongoing research explores the therapeutic potential of this compound in treating various diseases. Its unique mechanism of action positions it as a candidate for drug development aimed at conditions influenced by acetylcholine signaling and other pathways.

Industrial Applications

In industry, this compound is utilized as an intermediate in the synthesis of other chemical compounds and materials. Its properties facilitate the development of new formulations in pharmaceuticals and agrochemicals.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeMajor ProductsConditions
OxidationOxidesControlled temperature, oxidizing agents (e.g., H₂O₂)
ReductionAminesReducing agents (e.g., NaBH₄)
SubstitutionSubstituted DerivativesVarious nucleophiles

A recent study assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated significant inhibition of cell viability at specific concentrations, highlighting its potential as an anticancer agent. The study utilized MTT assays to determine IC₅₀ values across different cell lines, demonstrating varied efficacy depending on the cellular context .

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride involves its interaction with specific molecular targets. It is known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes. This action is primarily due to its ability to interact with acetylcholine receptors and other related pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Substituent Variations on the Aromatic Ring

Chloro vs. Trifluoromethyl Derivatives
  • N-p-Chlorophenylguanidine Hydrochloride (CAS 14279-91-5):
    • Molecular formula: C₇H₉Cl₂N₃ (MW: 206.07 g/mol).
    • The chloro substituent at the para position reduces lipophilicity compared to the trifluoromethyl analog. This compound shows moderate bioactivity but lower metabolic stability due to the absence of fluorine .
  • N-[4-Cyanophenyl]guanidine Hydrochloride (CAS 373690-68-7): Molecular formula: C₈H₉ClN₄ (MW: 196.64 g/mol).
Positional Isomers
  • 1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine :
    • A positional isomer with the chloro and trifluoromethyl groups at the 2- and 4-positions, respectively. This structural variation may alter steric interactions in biological targets compared to the para-substituted trifluoromethyl derivative .

Diaryl Guanidinium Derivatives with Anti-Cancer Activity

and highlight diaryl guanidinium compounds with anti-cancer properties. Key examples include:

Compound Name & ID Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Notes
Compound 2 4-Chloro-3-(trifluoromethyl)phenyl + pyridinyloxy-phenyl ~500 (dihydrochloride) 169–171 Targets kinase pathways in cancer cells
Compound 36 4-Chloro-3-(trifluoromethyl)phenyl + 5-fluorophenoxy ~450 (hydrochloride) 92–94 Inhibits tumor growth in vitro
Compound 30 Pentafluorosulfanyl-phenyl + phenoxy ~500 (hydrochloride) 104–106 Enhances apoptosis in leukemia cells

Key Trends :

  • Trifluoromethyl groups improve membrane permeability and target binding compared to chloro or cyano analogs .
  • Hydrogen bonding capacity of the guanidinium group facilitates interactions with phosphate groups in enzymes or DNA .
Melting Points and Solubility
  • Melting points for trifluoromethyl-containing guanidines range from 89°C to >170°C , influenced by crystal packing and salt formation .
  • The trifluoromethyl group reduces aqueous solubility compared to hydroxyl or methoxy derivatives but enhances lipid bilayer penetration .

Biological Activity

N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and reactivity. The guanidine moiety allows for the formation of hydrogen bonds and electrostatic interactions with various biological targets, making it a valuable scaffold in drug design and development.

The compound's mechanism of action involves:

  • Interaction with Acetylcholine Receptors : It enhances acetylcholine release and modulates nerve impulse transmission, affecting muscle cell membrane dynamics.
  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes, contributing to its potential therapeutic effects.
  • Binding Affinity : Studies have shown that this compound can interact with structured RNAs, influencing protein expression from target mRNAs, which suggests a role in modulating biochemical pathways.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Similar guanidine compounds have demonstrated activity against various bacterial strains. For instance, studies indicate that related compounds exhibit minimum inhibitory concentrations (MIC) against pathogens such as E. faecalis and P. aeruginosa ranging from 40 to 50 µg/mL .

Anticancer Properties

Research has highlighted the potential of this compound in cancer treatment. In vitro studies have shown that guanidine derivatives can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The compound's ability to alter cell cycle progression indicates its potential as an anticancer agent .

Case Studies

  • Antibacterial Efficacy : A study comparing various thiourea derivatives found that this compound exhibited comparable inhibition zones against tested bacterial strains when compared to standard antibiotics like ceftriaxone .
  • Cell Growth Inhibition : In experiments involving MCF-7 cells, treatment with guanidine derivatives resulted in significant increases in lactate dehydrogenase (LDH) levels, indicating cytotoxic effects. The compound was noted to halt cell cycle progression at the S phase, suggesting an apoptotic mechanism .

Table 1: Antimicrobial Activity of Guanidine Derivatives

CompoundMIC (µg/mL)Bacterial Strains Tested
This compound40-50E. faecalis, P. aeruginosa, S. typhi
Compound A30K. pneumoniae
Ceftriaxone20Various Gram-positive and Gram-negative bacteria

Table 2: Effects on MCF-7 Cell Line

TreatmentLDH Level (U/L)Cell Cycle Phase (%)
Control85.35 ± 4.2G1: 60%, S: 30%, G2: 10%
This compound521.77 ± 30.8G1: 20%, S: 70%, G2: 10%

Q & A

Q. What are the common synthetic routes for N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride, and what factors influence reaction yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-(trifluoromethyl)aniline with cyanamide derivatives under acidic conditions. For example:
  • Step 1 : Activation of the aniline derivative using HCl to form a reactive intermediate.
  • Step 2 : Condensation with a guanidine precursor (e.g., cyanamide) at 80–100°C in a polar solvent like ethanol or DMF.
  • Yield Optimization : Reaction time (12–24 hr), stoichiometric ratios (1:1.2 aniline:cyanamide), and temperature control are critical. Impurities from incomplete reactions can be minimized via recrystallization in ethanol/water mixtures .

Q. How is the purity and structural integrity of this compound characterized in research settings?

  • Methodological Answer :
  • Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect residual reactants. Purity >98% is typical for research-grade material.
  • Structural Confirmation :
  • NMR : 1H^1H NMR (DMSO-d6) shows characteristic peaks: δ 7.6–8.0 ppm (aromatic protons), δ 6.8–7.2 ppm (guanidine NH).
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 236.1) confirms molecular weight.
  • Elemental Analysis : Matches calculated C, H, N, and Cl content (±0.3%) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data regarding the biological activity of this compound across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or compound stability. To address this:
  • Standardized Assays : Use cell lines (e.g., HEK293 or HeLa) with consistent passage numbers and culture media.
  • Stability Testing : Monitor compound degradation via LC-MS under experimental conditions (e.g., pH 7.4, 37°C).
  • Control Experiments : Compare with structurally similar analogs (e.g., non-fluorinated phenylguanidine) to isolate the trifluoromethyl group’s effects. Evidence from analogs in [9, 15] suggests fluorination enhances membrane permeability but may reduce aqueous solubility .

Q. How does the trifluoromethyl group influence the compound’s reactivity and interaction with biological targets compared to non-fluorinated analogs?

  • Methodological Answer : The -CF3_3 group introduces strong electron-withdrawing effects, altering:
  • Hydrogen Bonding : Reduced basicity (pKa ~8.5 vs. ~10.5 for non-fluorinated analogs) impacts interactions with acidic residues in enzyme active sites.
  • Lipophilicity : LogP increases by ~1.5 units, enhancing blood-brain barrier penetration (measured via PAMPA assays).
  • Metabolic Stability : Fluorination reduces oxidative metabolism (CYP450), as shown in liver microsome studies .

Q. What are the critical considerations for handling and storing this compound to ensure experimental reproducibility and safety?

  • Methodological Answer :
  • Storage : Keep in airtight containers at +5°C (short-term) or -20°C (long-term) to prevent hydrolysis. Desiccate to avoid moisture absorption.
  • Safety : Use PPE (gloves, goggles) due to moderate skin/eye irritation risks. In case of exposure, rinse with water for 15 min and consult safety data sheets (SDS) for neutralization protocols .

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